molecular formula C17H23N5O3S B2424701 3-methyl-N-{3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propyl}benzene-1-sulfonamide CAS No. 1788558-38-2

3-methyl-N-{3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propyl}benzene-1-sulfonamide

Cat. No.: B2424701
CAS No.: 1788558-38-2
M. Wt: 377.46
InChI Key: KNYZNPGJVKSXLK-UHFFFAOYSA-N
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Description

3-methyl-N-{3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propyl}benzene-1-sulfonamide is a complex organic compound that features a triazole ring, a piperidine ring, and a benzenesulfonamide group

Preparation Methods

The synthesis of 3-methyl-N-{3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propyl}benzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often involve the use of microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization of the triazole ring .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-methyl-N-{3-oxo-3-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]propyl}benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, inhibiting their activity. The triazole ring is known to interact with metal ions, which can play a role in its biological activity .

Comparison with Similar Compounds

Similar compounds include other triazole-containing molecules such as:

Properties

IUPAC Name

3-methyl-N-[3-oxo-3-[4-(triazol-1-yl)piperidin-1-yl]propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3S/c1-14-3-2-4-16(13-14)26(24,25)19-8-5-17(23)21-10-6-15(7-11-21)22-12-9-18-20-22/h2-4,9,12-13,15,19H,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYZNPGJVKSXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CCC(CC2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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